N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide

Description

Historical Context and Significance of Sulfonamide Compounds in Chemical Research

The journey of sulfonamides began in the early 20th century, marking a pivotal moment in the history of medicine and chemical research. wikipedia.orghuvepharma.com The first breakthrough came in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye, by Gerhard Domagk. openaccesspub.orgresearchgate.net This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, revealed that Prontosil was metabolized in the body to sulfanilamide, the active antibacterial agent. wikipedia.orgopenaccesspub.org This finding unveiled the therapeutic potential of sulfonamides and catalyzed a wave of research into synthetic antimicrobial agents, years before the widespread availability of penicillin. huvepharma.combrill.com

The initial "sulfa craze" led to the synthesis of thousands of sulfonamide derivatives, significantly advancing the field of medicinal chemistry. wikipedia.org Beyond their antimicrobial properties, sulfonamides have proven to be versatile scaffolds in drug discovery, leading to the development of diuretics, antidiabetic agents, and anti-inflammatory drugs. openaccesspub.orgresearchgate.net In the realm of chemical research, sulfonamides are recognized for their biocompatibility and the relative ease of their synthesis, making them attractive building blocks for more complex molecules. mdpi.com Their utility extends to organic synthesis where they serve as important intermediates and protecting groups. nih.gov

Structural Features and Unique Chemical Attributes of N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide

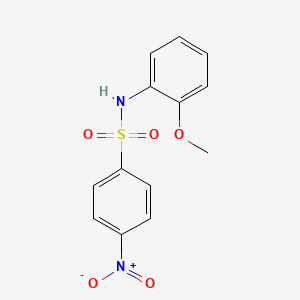

This compound is characterized by a central sulfonamide core linking a 4-nitrophenyl group and a 2-methoxyphenyl group. The geometry around the sulfur atom in the sulfonamide group is typically a distorted tetrahedral arrangement. researchgate.net The presence of the electron-withdrawing nitro group on one aromatic ring and the electron-donating methoxy (B1213986) group on the other creates a distinct electronic profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 299968-56-2 | C13H12N2O5S | 308.31 |

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 10553-17-0 | C13H12N2O5S | 308.31 |

| N-(2,5-dimethoxyphenyl)-4-nitrobenzenesulfonamide | 331240-68-7 | C14H14N2O6S | 338.34 |

Research Landscape and Academic Relevance of Nitrobenzenesulfonamide Derivatives

Nitrobenzenesulfonamide derivatives are a significant subclass of sulfonamides that have garnered considerable academic interest. Their synthesis is often straightforward, typically involving the reaction of a substituted aniline (B41778) with a nitrobenzenesulfonyl chloride. mdpi.com This accessibility has facilitated the exploration of their chemical and biological properties.

In medicinal chemistry, nitrobenzenesulfonamide derivatives have been investigated for a wide range of biological activities. The sulfonamide moiety is a key pharmacophore, and the nitro group can be a site for metabolic activation or can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets. researchgate.netajchem-b.com Research has explored their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netmdpi.com For instance, certain benzenesulfonamide (B165840) derivatives have been designed as potent anti-influenza hemagglutinin inhibitors. nih.gov Furthermore, they have been studied as inhibitors of various enzymes, including carbonic anhydrases. researchgate.net

Beyond their therapeutic potential, nitrobenzenesulfonamide derivatives are valuable reagents in organic synthesis. nih.gov The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. This versatility makes them useful intermediates in the construction of more complex molecular architectures. researchgate.net

Overview of Key Research Areas for this compound and its Analogs

The research surrounding this compound and its analogs is multifaceted, touching upon several key areas of chemical science.

Synthetic Chemistry: A primary area of investigation is their use as building blocks in organic synthesis. The reactivity of the sulfonamide linkage and the potential for modification of the aromatic rings make these compounds versatile starting materials for the synthesis of novel heterocyclic compounds and other complex organic molecules. mdpi.comnih.gov

Medicinal Chemistry and Drug Discovery: Analogs of this compound are actively being explored for their therapeutic potential. Researchers are designing and synthesizing novel derivatives to target a range of diseases. This includes the development of enzyme inhibitors, such as those targeting carbonic anhydrase, and agents with antimicrobial or antiviral activity. nih.govresearchgate.netnih.gov

Materials Science and Crystal Engineering: The solid-state properties of these compounds are of significant interest. Studies on the crystal structures of nitrobenzenesulfonamide derivatives provide valuable insights into intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com Understanding these interactions is crucial for crystal engineering, which aims to design materials with specific physical properties.

Computational Chemistry: Computational studies are increasingly being employed to understand the structure-activity relationships of benzenesulfonamide derivatives. researchgate.net These studies can predict how modifications to the molecular structure will affect its biological activity, guiding the design of more potent and selective compounds.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-20-13-5-3-2-4-12(13)14-21(18,19)11-8-6-10(7-9-11)15(16)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQLXQLWQPTIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation of N 2 Methoxyphenyl 4 Nitrobenzenesulfonamide

Classical Synthesis Routes for N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide

The most conventional and widely employed method for synthesizing N-aryl sulfonamides is the reaction between an arylsulfonyl chloride and an amine. This approach is characterized by its reliability and straightforward execution, forming the bedrock of sulfonamide chemistry.

Reaction of 4-Nitrobenzenesulfonyl Chloride with 2-Methoxyaniline (o-Anisidine)

The synthesis of this compound is classically achieved through the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and 2-methoxyaniline (also known as o-anisidine). In this reaction, the lone pair of electrons on the nitrogen atom of the amino group in 2-methoxyaniline attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride ion, which is a good leaving group, and the formation of a stable sulfur-nitrogen bond.

This reaction is typically carried out in the presence of a base. The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The removal of HCl is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine (B92270), or inorganic bases such as sodium carbonate. orgsyn.orgcbijournal.commdpi.com The general reaction scheme is as follows:

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the synthesis of this compound can be significantly influenced by the choice of reaction conditions. Key parameters for optimization include the solvent, the base, the reaction temperature, and the duration of the reaction.

Solvent Systems: A variety of solvents can be employed for this synthesis, with the choice often depending on the solubility of the reactants and the desired reaction temperature. Aprotic solvents such as dichloromethane (B109758) (DCM) or diethyl ether are commonly used, often in conjunction with organic bases like triethylamine. orgsyn.orgcbijournal.com An alternative and environmentally benign approach involves using water as the solvent. In this case, an inorganic base like sodium carbonate is used, and the reaction can be performed under dynamic pH control, often leading to high yields and simplified product isolation via filtration. mdpi.comsci-hub.sersc.org Solvent-free, or neat, reaction conditions have also been reported for the synthesis of related sulfonamides, representing a significant advancement in green chemistry. sci-hub.se

Base Selection: The choice of base is critical for scavenging the HCl byproduct. Organic bases such as pyridine and triethylamine are effective in organic solvents. orgsyn.orgcbijournal.com Inorganic bases like potassium carbonate or sodium carbonate are particularly suitable for reactions in aqueous media or in polar aprotic solvents like dimethylformamide (DMF). cbijournal.commdpi.com

Temperature and Reaction Time: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, particularly during the addition of the highly reactive sulfonyl chloride. orgsyn.orgcbijournal.com Subsequently, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to ensure completion. orgsyn.orgprepchem.com In some protocols, gentle heating may be applied to increase the reaction rate. sci-hub.se

The table below summarizes various conditions used for analogous sulfonamide syntheses, illustrating the range of options available for optimization.

| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 0 °C to RT | 90-91% | orgsyn.org |

| p-Anisidine | 4-Nitrobenzenesulfonyl chloride | Sodium Carbonate | Water | Room Temperature | 86% | mdpi.com |

| Various Amines | Various Sulfonyl Chlorides | None (Solvent-free) | None | Room Temperature | Good to Excellent | sci-hub.se |

| Aniline (B41778) | Benzenesulfonyl chloride | Pyridine | Not specified | 0-25 °C | 100% | cbijournal.com |

| Various Amino Acids | Tosyl chloride | Sodium Carbonate | Water | Room Temperature | 88-93% | sci-hub.se |

Advanced Synthetic Strategies for Sulfonamide Scaffolds Relevant to this compound

While the classical approach remains prevalent, modern organic synthesis has driven the development of more sophisticated and efficient methods for constructing sulfonamide scaffolds. These advanced strategies often employ catalysis and adhere to the principles of green chemistry, offering advantages in terms of substrate scope, reaction conditions, and environmental impact.

Catalytic Approaches in Sulfonamide Synthesis

Transition metal catalysis has emerged as a powerful tool for forming C-N bonds, a key step in many modern sulfonamide syntheses that bypass the traditional amine/sulfonyl chloride route. These methods often involve the cross-coupling of sulfonamides (or their precursors) with aryl halides or their equivalents.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for C-N bond formation. For instance, a palladium-catalyzed method allows for the preparation of sulfonamides from arylboronic acids. nih.gov This process can exhibit significant functional group tolerance under mild conditions. nih.gov Another approach involves the palladium-catalyzed aminosulfonylation of aryl halides, which provides a convergent route to sulfonamide analogs. nih.gov

Copper-Catalyzed N-Arylation: Copper-catalyzed reactions, often referred to as Ullmann-type or Chan-Lam couplings, provide an efficient and economical method for the N-arylation of sulfonamides. researchgate.net These reactions can be performed with aryl iodides, bromides, or boronic acids. researchgate.netresearchgate.net Ligand-free copper iodide systems have been developed that afford arylated products in good to excellent yields. researchgate.net More advanced copper-catalyzed methods enable one-pot syntheses from aryl carboxylic acids and amines via a decarboxylative chlorosulfonylation sequence. acs.org

Nickel-Catalyzed Sulfonamidation: Nickel catalysis offers a highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles, including a broad range of N-aryl and N-heteroaryl motifs. princeton.edu Recent developments have utilized photosensitized nickel catalysis, which can proceed via an energy-transfer mechanism, further expanding the utility of this approach. princeton.edu

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In sulfonamide synthesis, this translates to using safer solvents, reducing waste, and improving energy efficiency.

A key development is the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. rsc.org Facile and environmentally benign syntheses of sulfonamides have been developed that proceed in aqueous media, often omitting the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org Other sustainable strategies include the use of recyclable solvents like polyethylene (B3416737) glycol (PEG-400) or employing solvent-free reaction conditions. sci-hub.se One-pot procedures, which combine multiple synthetic steps without isolating intermediates, are also central to green synthesis as they reduce solvent usage and waste generation. acs.orgrsc.org Furthermore, replacing hazardous reagents with greener alternatives, such as using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) for the oxidative chlorination of thiols in water, represents another important advancement. researchgate.net

Mechanochemical Synthesis Techniques for Related Amides and Sulfonamides

Mechanochemistry, which utilizes mechanical energy (e.g., from ball milling) to induce chemical reactions, has gained prominence as a sustainable synthetic technique. These reactions are often performed in the absence of bulk solvents, significantly reducing waste.

For sulfonamides, a three-component palladium-catalyzed aminosulfonylation reaction has been developed using mechanochemical activation. rsc.orgrsc.org This strategy can utilize aryl bromides or aromatic carboxylic acids, an amine, and a sulfur dioxide source like potassium metabisulfite (B1197395) (K₂S₂O₅) to generate a wide range of sulfonamides. rsc.org This solvent-free approach is highly efficient, tolerant of various functional groups, and has been successfully scaled up to gram quantities. rsc.orgresearchgate.net The use of mechanical force provides a powerful alternative to conventional solution-based methods for constructing amide and sulfonamide bonds. nih.gov

Purification Techniques and Isolation Procedures

The purification and isolation of this compound are critical steps to ensure the removal of unreacted starting materials, byproducts, and other impurities, yielding a product of high purity suitable for subsequent applications and analysis. The scientific literature details several effective techniques for the purification of nitrobenzenesulfonamide derivatives, which are applicable to the target compound. These methods primarily include recrystallization, column chromatography, and aqueous washing procedures.

Following the synthesis of related nitrobenzenesulfonamide compounds, an initial purification often involves an aqueous work-up. This procedure typically includes washing the crude product with a series of aqueous solutions to remove acids, bases, and water-soluble impurities. For instance, a common sequence involves washing with a mild acid such as 5% citric acid, followed by a weak base like a saturated sodium hydrogen carbonate solution, and finally with a saturated sodium chloride (brine) solution to facilitate the separation of aqueous and organic layers. google.com

Recrystallization stands out as a widely employed and effective method for the purification of solid nitrobenzenesulfonamide derivatives. The choice of solvent is paramount for successful recrystallization, ideally one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For compounds structurally similar to this compound, a solvent system of ethyl acetate (B1210297) and hexane (B92381) has proven effective. google.comorgsyn.org The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is then added until turbidity is observed, promoting the formation of pure crystals upon cooling. Another documented method for a related compound involved recrystallization from a 1:1 mixture of ethyl acetate and hexane. orgsyn.org

For instances where recrystallization does not yield a product of sufficient purity, or for the separation of closely related impurities, column chromatography is a valuable technique. Silica (B1680970) gel is commonly used as the stationary phase for the purification of nitrobenzenesulfonamide derivatives. orgsyn.org The selection of the mobile phase (eluent) is crucial and is typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The polarity of the eluent is optimized to achieve effective separation of the desired compound from impurities.

In the final isolation step, after purification, the solid product is typically collected by suction filtration . This involves washing the collected crystals with a cold solvent, such as deionized water and isopropanol, to remove any residual soluble impurities from the surface of the crystals. mdpi.com The purified compound is then dried, often under reduced pressure or in a low-heat oven, to remove any remaining traces of solvent. mdpi.com

For the purpose of obtaining high-quality crystals suitable for X-ray crystallography, a technique known as solvent diffusion can be employed. This method involves dissolving the compound in a suitable solvent, such as acetone (B3395972) or 1,2-dichloroethane, and then allowing a less-soluble solvent, like hexane, to slowly diffuse into the solution, promoting the growth of well-defined crystals. mdpi.com

The following table summarizes the common purification techniques and the solvent systems used for nitrobenzenesulfonamide derivatives, which can be adapted for this compound.

| Purification Technique | Typical Solvents/Reagents | Purpose |

| Aqueous Washing | 5% Citric Acid, Saturated Sodium Bicarbonate, Brine | Removal of acidic, basic, and water-soluble impurities. google.com |

| Recrystallization | Ethyl Acetate/Hexane | Primary purification of the solid product. google.comorgsyn.org |

| Column Chromatography | Silica Gel (stationary phase), Hexanes/Ethyl Acetate (mobile phase) | Separation of closely related impurities. orgsyn.org |

| Suction Filtration | Deionized Water, Isopropanol | Isolation of the purified solid and removal of residual soluble impurities. mdpi.com |

| Solvent Diffusion | Acetone/Hexane, 1,2-Dichloroethane/Hexane | Growth of high-quality crystals for analysis. mdpi.com |

Molecular and Electronic Structure Elucidation of N 2 Methoxyphenyl 4 Nitrobenzenesulfonamide

Conformational Analysis and Intramolecular Interactions

The conformation of N-aryl-benzenesulfonamides is largely defined by the torsion and dihedral angles involving the sulfonamide bridge. In related structures, such as N-(2-methylphenyl)-4-nitrobenzenesulfonamide, the conformation of the N-C bond within the —SO₂—NH—C segment exhibits a gauche torsion with respect to the S=O bonds nih.gov. The molecule is typically twisted at the S—N bond nih.gov.

Crystal Structure Analysis and Hydrogen Bonding Networks

The arrangement of molecules in the solid state is governed by a network of intermolecular interactions. In sulfonamides, hydrogen bonding plays a pivotal role in defining the crystal packing.

The relative orientation of the two aromatic rings is a key structural feature of N-aryl-benzenesulfonamides. This is described by the dihedral angle between the mean planes of the rings and the torsion angle around the S—N bond. In the closely related compound N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, the methoxy- and methyl-substituted aromatic rings are oriented at a dihedral angle of 71.39 (9)° researchgate.net. The crucial C—S—N—C torsion angle in this molecule is -56.5 (3)° researchgate.net.

For comparison, substituting the ortho-methoxy group with an ortho-methyl group, as in N-(2-methylphenyl)-4-nitrobenzenesulfonamide, results in a dihedral angle of 51.11 (10)° and a C—S—N—C torsion angle of -58.97 (21)° nih.gov. Another analogue, N-(2-methylphenyl)-2-nitrobenzenesulfonamide, where the nitro group is moved to the ortho position, exhibits a dihedral angle of 53.44 (14)° and a C—S—N—C torsion angle of 73.90 (26)° researchgate.net. These values highlight how substituent changes on either aromatic ring can significantly alter the molecular conformation.

| Compound | Dihedral Angle Between Rings (°) | C—S—N—C Torsion Angle (°) | Reference |

|---|---|---|---|

| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | 71.39 (9) | -56.5 (3) | researchgate.net |

| N-(2-methylphenyl)-4-nitrobenzenesulfonamide | 51.11 (10) | -58.97 (21) | nih.gov |

| N-(2-methylphenyl)-2-nitrobenzenesulfonamide | 53.44 (14) | 73.90 (26) | researchgate.net |

In the solid state, sulfonamides commonly form predictable hydrogen-bonding patterns, primarily involving the N-H group of the sulfonamide bridge as a hydrogen bond donor and the sulfonyl oxygen atoms as acceptors mdpi.comresearchgate.net. Two of the most prevalent motifs are C(4) chains and R²₂(8) dimers mdpi.comresearchgate.net.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, one can gain a detailed understanding of the types of contacts and their relative contributions to crystal stability. The surface is generated based on the electron distribution of the molecule, and properties such as dnorm (normalized contact distance) are mapped onto it to highlight regions of significant intermolecular contact nih.gov.

For example, in the analysis of N-[2-(5-methylfuran-2-yl)phenyl]-N-[(3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide, the fingerprint plots revealed that O⋯H/H⋯O interactions accounted for 40.1% of the surface contacts, followed by H⋯H (27.5%) and C⋯H/H⋯C (12.4%) contacts nih.gov. Another study on 4-allyl-2-methoxy-6-nitrophenol showed similar dominant interactions, with H⋯H contacts at 39.6%, O⋯H/H⋯O at 37.7%, and C⋯H/H⋯C at 12.5% researchgate.net. These quantitative data underscore the importance of both traditional hydrogen bonds (O⋯H) and weaker van der Waals forces (H⋯H, C⋯H) in the stabilization of the crystal structure. It is highly probable that a similar distribution of intermolecular contacts governs the crystal packing of N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide.

| Interaction Type | Contribution in a Dinitro-Sulfonamide Derivative (%) | Contribution in a Methoxy-Nitrophenol Derivative (%) |

|---|---|---|

| H···H | 27.5 | 39.6 |

| O···H / H···O | 40.1 | 37.7 |

| C···H / H···C | 12.4 | 12.5 |

| C···C | 4.9 | 4.0 |

| Other | 15.1 | 6.2 |

| Data sourced from analyses of N-[2-(5-methylfuran-2-yl)phenyl]-N-[(3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide nih.gov and 4-allyl-2-methoxy-6-nitrophenol researchgate.net for illustrative purposes. |

Spectroscopic Characterization and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the connectivity and chemical environment of each hydrogen and carbon atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide is expected to show distinct signals corresponding to the protons on the two aromatic rings, the methoxy (B1213986) group, and the sulfonamide N-H proton. The protons on the 4-nitrophenyl ring typically appear as two doublets in the downfield region (around 8.0-8.4 ppm) due to the strong electron-withdrawing effect of the nitro and sulfonyl groups. The protons of the 2-methoxyphenyl ring would present a more complex pattern of multiplets between approximately 6.7 and 7.6 ppm. A singlet for the methoxy group protons (OCH₃) would be observed further upfield, typically around 3.6-3.9 ppm. The N-H proton of the sulfonamide group is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display signals for the twelve aromatic carbons, plus the one carbon of the methoxy group. Carbons attached to the electron-withdrawing nitro and sulfonyl groups on the 4-nitrophenyl ring would be significantly deshielded, appearing at the downfield end of the aromatic region (approx. 145-151 ppm). The carbon atom bearing the methoxy group on the other ring would also be downfield (approx. 149 ppm), while the methoxy carbon itself would appear upfield (approx. 56 ppm).

Specific experimental data for this compound was not available in the searched literature. The presented data is based on the analysis of closely related analogs such as N-(2-methoxyphenyl)-4-methylbenzenesulfonamide and other N-substituted 4-nitrobenzenesulfonamides. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Data is illustrative and based on analogous compounds)

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| 4-Nitrophenyl Protons | ~8.0 - 8.4 (m) | ~125 - 151 |

| 2-Methoxyphenyl Protons | ~6.7 - 7.6 (m) | ~110 - 149 |

| N-H Proton | Variable (broad s) | N/A |

| -OCH₃ Protons | ~3.6 (s) | ~56 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration of the sulfonamide group is expected in the range of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group (SO₂) are prominent and typically appear around 1310-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The nitro group (NO₂) also shows strong characteristic asymmetric and symmetric stretching bands, usually found near 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching within the aromatic rings appears in the 1400-1600 cm⁻¹ region. The C-N and S-N stretching vibrations are typically found in the fingerprint region, between 900-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often produce strong signals in the Raman spectrum. The symmetric stretching of the nitro and sulfonyl groups are also typically Raman active.

Specific experimental IR and Raman data for the title compound were not found. The information is based on general spectral data for related sulfonamides and nitrobenzenes. researchgate.netnist.gov

Table 2: Key Vibrational Frequencies for this compound (Data is illustrative and based on analogous compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3200 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1530 |

| NO₂ (Nitro) | Symmetric Stretching | 1330 - 1350 |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1310 - 1380 |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1150 - 1180 |

| Aromatic C=C | Stretching | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₃H₁₂N₂O₅S), the calculated molecular weight is approximately 324.05 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 324 or 325, respectively. A common and characteristic fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), which corresponds to a loss of 64 mass units. sigmaaldrich.comchemspider.com Other likely fragmentations include the cleavage of the S-N bond and the C-S bond, leading to ions corresponding to the 4-nitrobenzenesulfonyl moiety (m/z 186) and the 2-methoxyaniline moiety (m/z 123) or related fragments. The fragmentation of the nitro group (loss of NO or NO₂) can also be observed.

Table 3: Potential Mass Spectrometry Fragments for this compound (Data is illustrative and based on known fragmentation of sulfonamides)

| m/z Value | Possible Fragment Identity |

|---|---|

| 324 | Molecular Ion [M]⁺ |

| 260 | [M - SO₂]⁺ |

| 186 | [O₂N-C₆H₄-SO₂]⁺ |

| 123 | [CH₃O-C₆H₄-NH]⁺ |

| 92 | [Anilide anion from rearrangement]⁻ (in negative ion mode) chemspider.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophores in this compound are the nitrophenyl and methoxyphenyl groups.

The presence of conjugated π-systems in the two aromatic rings allows for π → π* electronic transitions, which typically result in strong absorption bands. The nitro group and the oxygen atoms of the methoxy and sulfonyl groups possess non-bonding electrons (n electrons), which can undergo n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions. The UV-Vis spectrum is expected to show strong absorbance in the UV region, likely with a λ(max) influenced by the combined electronic effects of the nitro, sulfonyl, and methoxy substituents on the aromatic rings. The extended conjugation and the presence of both strong electron-withdrawing (NO₂) and electron-donating (OCH₃) groups can lead to absorption bands extending towards the visible region.

Specific λ(max) values for this compound are not available in the reviewed literature. The discussion is based on general principles of UV-Vis spectroscopy for aromatic nitro and methoxy compounds.

Computational and Theoretical Investigations of N 2 Methoxyphenyl 4 Nitrobenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide. These methods solve the Schrödinger equation for the molecule, providing a detailed description of its electronic structure and a wealth of predictable properties.

A foundational step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. For sulfonamides, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. In related sulfonamide structures, the geometry around the sulfur atom is typically a distorted tetrahedron. researchgate.net The orientation of the methoxy-substituted and nitro-substituted aromatic rings is a key conformational feature. For instance, in N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, the dihedral angle between the two aromatic rings is 71.39 (9)°. researchgate.net Theoretical calculations for this compound would similarly predict the energetically preferred conformation, taking into account steric and electronic effects.

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be determined. The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.

Table 1: Predicted Bond Lengths and Angles for a Representative Sulfonamide (N-(2-methoxyphenyl)-4-methylbenzenesulfonamide)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| S-O (avg) | 1.43 |

| S-N | 1.63 |

| S-C | 1.76 |

| N-C | 1.43 |

| O-S-O | 119.5 |

| O-S-N | 106.5 |

| O-S-C | 107.5 |

| S-N-C | 122.0 |

Note: Data is illustrative and based on typical values for similar sulfonamide structures. Actual values for this compound would require specific DFT calculations.

DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results for validation.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are valuable for assigning the signals in experimental spectra. For a series of N-(2-/3-substituted phenyl)-4-substituted benzenesulfonamides, calculated chemical shifts have shown good agreement with observed values. researchgate.net

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. Key vibrational modes for sulfonamides include the N-H stretching, asymmetric and symmetric SO2 stretching, and S-N stretching vibrations. researchgate.net For instance, the N-H stretching vibrations in related compounds are typically observed in the range of 3285–3199 cm-1, while the asymmetric and symmetric SO2 vibrations appear in the ranges of 1376–1309 cm-1 and 1177–1148 cm-1, respectively. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. ijaers.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ijaers.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ijaers.com A smaller gap suggests higher reactivity. ijaers.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO would likely be concentrated on the electron-withdrawing nitrobenzenesulfonyl moiety. This distribution facilitates intramolecular charge transfer, a key feature for various molecular properties.

From the HOMO and LUMO energies, several reactivity indices can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide quantitative measures of the molecule's reactivity. ijaers.com

Table 2: Representative Frontier Molecular Orbital Energies and Reactivity Indices for a Sulfonamide

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.22 |

| Electronegativity (χ) | 4.25 |

| Electrophilicity Index (ω) | 4.01 |

Note: These values are illustrative and represent typical ranges for sulfonamide derivatives. Specific calculations are needed for this compound.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape of this compound. nih.gov

By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for flexible molecules like this compound, which can adopt various shapes due to rotation around its single bonds. The results of MD simulations can reveal the preferred spatial arrangement of the phenyl rings and the sulfonamide linkage, which can influence the molecule's biological activity and physical properties.

Molecular Docking Studies on this compound and its Derivatives for Mechanistic Insights into Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro For this compound and its derivatives, molecular docking can provide valuable insights into their potential interactions with biological receptors, such as enzymes or proteins. rjb.ro

In a typical docking study, the three-dimensional structure of the target receptor is obtained from a protein data bank. The sulfonamide molecule is then placed in the binding site of the receptor, and various algorithms are used to find the best binding pose. The strength of the interaction is often estimated by a scoring function, which calculates a binding energy. rrsociology.ru

These studies can help to:

Identify potential biological targets for the compound.

Understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. rjb.ro

Explain the structure-activity relationships of a series of derivatives.

Guide the design of new, more potent inhibitors.

For example, docking studies of other sulfonamide derivatives have been used to investigate their potential as antibacterial agents by targeting enzymes like penicillin-binding proteins. rjb.ro

Theoretical Studies of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov Theoretical calculations can predict the NLO properties of this compound, such as its polarizability (α) and first-order hyperpolarizability (β). researchgate.net

The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups connected by a π-conjugated system in this compound suggests that it may possess significant NLO properties. Computational methods, often based on DFT, can quantify these properties. A large hyperpolarizability value indicates a strong NLO response. These theoretical predictions can guide the synthesis of new organic materials with enhanced NLO capabilities. nih.gov

Mechanistic Studies of Biological Interactions for N 2 Methoxyphenyl 4 Nitrobenzenesulfonamide Derivatives

Enzyme Inhibition Mechanisms and Kinetic Studies (e.g., Carbonic Anhydrase)

The sulfonamide group is a well-established pharmacophore known for its potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in processes such as pH regulation and fluid balance.

The primary mechanism of CA inhibition by sulfonamides involves the binding of the deprotonated sulfonamide nitrogen (R-SO2-NH⁻) to the Zn(II) ion located in the enzyme's active site. This coordination bond displaces the zinc-bound hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby halting the enzyme's activity. The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen atoms and the backbone amide of the Thr199 residue within the active site.

Kinetic studies on various benzenesulfonamide (B165840) derivatives have determined their inhibition constants (Kᵢ) against several human (h) CA isoforms. While specific kinetic data for N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide is not extensively documented in the cited literature, data from structurally related compounds illustrate the potent inhibitory activity of this class. For example, various N-substituted benzenesulfonamides exhibit inhibition constants in the nanomolar to micromolar range against different hCA isoforms. The affinity and selectivity of inhibition are influenced by the substituents on the benzenesulfonamide scaffold, which can form additional interactions with amino acid residues at the entrance of the active site cavity.

Below are tables showing kinetic data for the inhibition of different human Carbonic Anhydrase isoforms by various benzenesulfonamide derivatives, illustrating the range of potencies observed in this class of compounds.

| Compound | Kᵢ against hCA I (nM) | Kᵢ against hCA II (nM) |

|---|---|---|

| 1 | 458.1 | 153.7 |

| 2 | 110.5 | 72.4 |

| 3 | 68.4 | 62.8 |

| 4 | 243.6 | 114.9 |

| Compound | Kᵢ against hCA IX (nM) | Kᵢ against hCA XII (nM) |

|---|---|---|

| 5a | 38.9 | 8.6 |

| 5b | 17.4 | 4.5 |

| 5c | 1.5 | 0.8 |

| 5d | 4.2 | 2.1 |

Receptor Binding Interactions: Theoretical and In Vitro Analysis

The interaction of this compound derivatives with specific receptors is an area of ongoing investigation. While comprehensive in vitro binding assays and theoretical docking studies for the title compound are not widely available in the reviewed literature, related structures have been explored for their receptor interactions. For instance, the structurally similar compound N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide has been identified as a synthetic intermediate for β-3-adrenergic receptor agonists, suggesting that this chemical scaffold may interact with G-protein coupled receptors.

Molecular docking studies on other classes of compounds containing methoxyphenyl or nitrophenol moieties have been used to predict binding modes and affinities for various protein targets. These computational approaches help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's binding pocket. For a derivative like this compound, theoretical analysis would likely involve docking simulations with potential targets to predict its binding orientation and estimate its binding energy, guiding further in vitro validation.

Modulation of Cellular Pathways and Biochemical Targets (excluding phenotypic outcomes)

The biological effects of small molecules are often mediated through their modulation of intracellular signaling pathways. Key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades are central to cellular responses like inflammation and proliferation and are common targets for therapeutic agents.

The NF-κB pathway, which can be activated by proinflammatory stimuli, typically involves the phosphorylation and degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription. While direct evidence linking this compound to NF-κB modulation is limited, phytochemicals with structural similarities are known to interfere with this pathway, for instance, by inhibiting the phosphorylation of IκBα and p65.

Furthermore, nitroaromatic compounds can participate in cellular redox cycling. Studies on nitrobenzene (B124822) derivatives have shown they can affect electron transfer in cellular models, which represents a fundamental biochemical interaction. This activity could potentially lead to the generation of reactive oxygen species or interfere with mitochondrial function, thereby influencing various downstream signaling events.

Interactions with Haemostatic Factors: Mechanistic Research on Coagulation and Fibrinolysis

The haemostatic system, comprising the coagulation and fibrinolysis pathways, is a potential target for sulfonamide-based compounds. Mechanistic research has shown that certain sulfonamides can interfere with the coagulation cascade. A primary mechanism involves the potentiation of coumarin (B35378) anticoagulants, such as warfarin (B611796). This interaction is believed to occur through two main processes: the inhibition of the CYP450 2C9 enzyme, which is responsible for warfarin metabolism, and the displacement of warfarin from its binding sites on plasma albumin. Both actions lead to higher plasma concentrations of free warfarin, increasing its anticoagulant effect and the risk of bleeding.

Additionally, specific sulfonamide derivatives have been designed as direct inhibitors of key coagulation factors. For example, sulfonamidolactam-based structures have been developed as potent inhibitors of Factor Xa, a critical enzyme in the common pathway of the coagulation cascade. These inhibitors typically bind to the active site of the enzyme, blocking its ability to convert prothrombin to thrombin. There is currently a lack of specific research on the direct interaction of this compound with fibrinolytic factors.

Exploration of Nitric Oxide (NO) Donor Properties and Decomposition Mechanisms

The nitroaromatic moiety of this compound suggests a potential for it to act as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. The release of NO from a donor molecule can be triggered by chemical, enzymatic, or photolytic means.

For nitroaromatic compounds, decomposition leading to NO release often involves the reduction of the nitro group (-NO₂). This can occur through enzymatic pathways in biological systems, where nitroreductases convert the nitro group to a nitroso (-NO) and then a hydroxylamino (-NHOH) intermediate, which can subsequently release NO. Chemical decomposition can also occur under specific conditions. For example, the thermal decomposition of nitroaromatic explosives involves complex reaction mechanisms, often initiated by the homolysis of the C-NO₂ bond.

Furthermore, researchers have successfully designed nitrobenzene derivatives that release NO upon visible-light irradiation. Computational and spectroscopic analyses of these compounds suggest that the efficiency of NO release is related to the conformation of the nitro group and the electronic properties of the aromatic system. This indicates that the specific structure of this compound could be amenable to releasing NO under certain biological or external stimuli.

Applications in Materials Science and Supramolecular Chemistry

Crystal Engineering and Polymorphism of N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide and its Derivatives

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new crystalline solids with desired physical and chemical properties. In the context of sulfonamides, the strong hydrogen-bonding capability of the N-H group and the acceptor capacity of the sulfonyl oxygens (O=S=O) are primary drivers for forming predictable supramolecular structures.

All three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide exhibit N–H···O hydrogen bonds involving the sulfonamide group. mdpi.com However, the acceptor atom varies: in two isomers, a sulfonyl oxygen acts as the acceptor, while in the third, the methoxy (B1213986) oxygen atom accepts the hydrogen bond. mdpi.com These differing hydrogen-bonding motifs lead to distinct supramolecular architectures: one isomer forms an infinite three-dimensional network, another assembles into ladder-shaped sheets, and the third creates fairly planar infinite sheets. mdpi.com This highlights that the ultimate crystal structure is a delicate balance between molecular conformation and packing efficiency.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit distinct properties, including solubility, stability, and optical behavior. While specific studies on the polymorphism of this compound are not extensively detailed in the provided context, the demonstrated structural diversity in its close derivatives suggests a high potential for polymorphic behavior. mdpi.comlincoln.ac.ukmdpi.com The conformational flexibility around the S-N bond is a key factor that can lead to different packing arrangements and, consequently, polymorphism.

| Parameter | 4-nitro isomer (A) | 3-nitro isomer (B) | 2-nitro isomer (C) |

|---|---|---|---|

| C-S-N-C Torsion Angle | -65.4° | -89.2° | -159.5° |

| H-Bond Acceptor | Sulfonamide Oxygen | Sulfonamide Oxygen | Methoxy Oxygen |

| Supramolecular Structure | 3D Network | Ladder-shaped Sheets | Planar Sheets |

Investigation of Self-Assembly Processes and Supramolecular Architectures

The principles of crystal engineering extend into the broader field of supramolecular chemistry, which studies the assembly of molecules into larger, well-defined structures through non-covalent interactions. The ability of this compound to participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions makes it an excellent candidate for building complex supramolecular architectures.

The self-assembly process is governed by a delicate interplay of these weak interactions. For instance, the N-H···O hydrogen bonds common in sulfonamides can direct the formation of one-dimensional chains or dimeric motifs. researchgate.net These primary structures can then further organize through weaker interactions, such as π-π stacking between the aromatic rings or C-H···O interactions, to form two- or three-dimensional networks.

The concept of orthogonal self-assembly, where different components in a mixture assemble independently without interfering with each other, is a powerful strategy for creating complex, compartmentalized materials. nih.govrsc.org By combining sulfonamide-based molecules with other self-assembling systems, such as phospholipids, it is possible to create bio-inspired materials where, for example, a fibrillar network coexists with liposomes. nih.govrsc.org This provides multiple distinct environments within a single material, a feature with potential applications in controlled release and catalysis. The design of such systems relies on ensuring that the interactions driving the assembly of one component (e.g., strong hydrogen bonds in the sulfonamide network) are distinct from those driving the other (e.g., hydrophobic interactions in lipid bilayers). nih.gov

Potential for Coordination Chemistry and Metal-Organic Frameworks (MOFs) with Sulfonamide Ligands

The sulfonamide group is not only a key player in hydrogen bonding but can also act as a versatile ligand in coordination chemistry. The nitrogen and oxygen atoms of the sulfonamide moiety can coordinate to metal ions, making sulfonamide-containing molecules valuable building blocks for Metal-Organic Frameworks (MOFs). MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis. dntb.gov.uamupomat.com

The incorporation of sulfonamide functionalities into MOF linkers can impart specific properties to the resulting framework. For example, sulfonamide-modified MOFs have been successfully synthesized and used for the selective adsorption of metal ions from aqueous solutions. dntb.gov.uaresearchgate.net The sulfonamide groups can provide specific binding sites for target ions, enhancing both the capacity and selectivity of the material. For instance, a sulfonamide-modified UiO-66 MOF demonstrated efficient removal of Co(II) from wastewater. researchgate.net

| MOF Type | Functionalization | Application | Key Finding |

|---|---|---|---|

| UiO-66 | Post-synthetic modification with Schiff base-sulfonamide | Adsorption of Co(II) | Maximum sorption capacity of ~256 mg/g; excellent reusability. researchgate.net |

| MIL-101 | Functionalized with glycine-sulfonamide derivatives | Separation of Co(II) | Adsorption capacity increases with the length of the ligand chain. |

| ZIF-90 | Functionalized with methionine and lysine | Selective adsorption of Co(II) | Demonstrates efficient and selective removal from simulated waste. |

Exploration of Luminescent Properties in Sulfonamide-Containing Hybrid Materials

The development of luminescent materials is a significant area of materials science, with applications in sensing, imaging, and lighting. Sulfonamides are being incorporated into organic-inorganic hybrid materials to create novel systems with tailored luminescent properties. researchgate.netnih.govnih.gov

By attaching a sulfonamide derivative to a silica (B1680970) precursor, for example, new hybrid materials can be synthesized via a sol-gel process. researchgate.net These materials can act as efficient ligands for lanthanide ions (such as Tb³⁺), leading to systems that exhibit the characteristic sharp, green luminescence of the metal ion. The sulfonamide-containing organic component acts as an "antenna," absorbing energy and efficiently transferring it to the lanthanide ion, which then emits light. researchgate.net

A key application of these luminescent hybrid materials is in chemical sensing. The luminescence can be highly sensitive to the presence of other chemical species. For instance, the green luminescence of a Tb³⁺-sulfonamide hybrid material was found to be quenched upon the addition of Cu²⁺ ions. researchgate.net This "turn-off" sensing mechanism allows for the highly sensitive and selective detection of Cu²⁺ in solution. Similarly, upconversion nanoparticles functionalized with a molecularly imprinted polymer containing sulfonamide recognition sites have been used as fluorescent probes for the selective detection of various sulfonamide drugs in a sample, demonstrating a "turn-off" response as the target molecule binds to the probe. mdpi.com

Advanced Analytical Methodologies for N 2 Methoxyphenyl 4 Nitrobenzenesulfonamide

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS, TLC)

Chromatographic methods are indispensable for separating N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide from starting materials, byproducts, and impurities, thereby enabling accurate purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a primary technique for the quantitative analysis of sulfonamides. researchgate.netoup.com For this compound, a C18 column is typically effective, utilizing a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net Gradient elution is often employed to ensure the efficient separation of components with varying polarities. wu.ac.th Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector set to a wavelength where the nitroaromatic chromophore exhibits strong absorbance, often in the range of 250-270 nm. wu.ac.thup.ac.za This method provides excellent linearity, precision, and accuracy for quantification. oup.comwu.ac.th

Table 1: Illustrative HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile | | Gradient | 0-20 min: 30% B to 90% B | | Flow Rate | 1.0 mL/min wu.ac.th | | Column Temp. | 25 °C wu.ac.th | | Injection Vol. | 5 µL wu.ac.th | | Detection | UV at 265 nm wu.ac.th |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and thermally stable compounds. While some sulfonamides can be analyzed directly, others, particularly those with polar functional groups, may require derivatization to improve volatility and prevent on-column degradation. researchgate.net For this compound, care must be taken as nitroaromatic compounds can be thermally labile. nih.gov The mass spectrum would provide definitive structural information, with expected fragmentation patterns including the loss of the nitro group (NO₂), sulfur dioxide (SO₂), and cleavage at the sulfonamide bond, yielding ions corresponding to the 2-methoxyphenylamine and 4-nitrobenzenesulfonyl moieties. The NIST Mass Spectrometry Data Center provides reference spectra for related compounds like 4-nitrobenzenesulfonamide, which can aid in spectral interpretation. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and versatile technique for the qualitative monitoring of reaction progress and preliminary purity assessment. taylorfrancis.comnih.gov A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). mdpi.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Spots can be visualized under UV light (due to the aromatic rings) or by using staining agents. usda.gov The retention factor (Rf) value is characteristic for a given compound in a specific solvent system, allowing for comparison with a known standard.

Electrochemical Analysis for Redox Properties and Sensing Applications

Electrochemical methods are particularly well-suited for studying compounds with redox-active functional groups, such as the nitro group in this compound.

Cyclic Voltammetry (CV): Cyclic voltammetry is a key technique used to investigate the redox behavior of electroactive species. wikipedia.orglibretexts.org For nitroaromatic compounds, the nitro group (Ar-NO₂) typically undergoes an irreversible reduction to a hydroxylamine (B1172632) derivative (Ar-NHOH) in aqueous media, a process that involves the transfer of four electrons and four protons. researchgate.net The voltammogram for this compound is expected to show a distinct cathodic (reduction) peak corresponding to this process. researchgate.net The potential at which this peak occurs provides information about the ease of reduction of the nitro group. The peak current is directly proportional to the concentration of the analyte, which allows for quantitative analysis and the development of electrochemical sensors. libretexts.org The study of related nitroaromatic compounds has shown that these reduction processes are strongly dependent on pH and the solvent system used. bohrium.com

Table 2: Typical Electrochemical Parameters for Nitroaromatic Compound Analysis via Voltammetry

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Technique | Cyclic Voltammetry (CV) researchgate.net | Measures current response to a potential sweep. libretexts.org |

| Working Electrode | Glassy Carbon Electrode (GCE), Mercury Electrode bohrium.com | Provides the surface for the redox reaction. |

| Redox Process | Irreversible Reduction researchgate.net | The Ar-NO₂ group is reduced. researchgate.net |

| Cathodic Peak (Epc) | Potential of max. reduction current | Dependent on structure and medium; often -0.3 to -0.7 V vs. reference. researchgate.net |

| Electron Transfer | 4e⁻ process | Typical for the reduction of a nitro group to a hydroxylamine. researchgate.net |

| Application | Quantification, Sensing | Peak current is proportional to concentration. libretexts.org |

Structure Activity Relationship Sar and Derivative Synthesis

Design Principles for N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide Analogs

The design of analogs based on the this compound structure is guided by established principles of medicinal chemistry aimed at systematically modifying its physicochemical properties. The core structure consists of three key components that can be altered: the 4-nitrophenyl ring, the 2-methoxyphenyl ring, and the central sulfonamide (-SO₂NH-) linker. Design strategies focus on leveraging noncovalent interactions, conformational flexibility, and electronic effects to modulate potential biological activity. rsc.org

Key design principles include:

Modification of the Phenyl Rings: Introducing various substituents on either the 4-nitrophenyl or the 2-methoxyphenyl ring can significantly alter the molecule's properties. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be used to tune the electronic environment of the molecule. mdpi.com For instance, the strong electron-withdrawing nature of the nitro group is a primary feature, and replacing it with other groups like cyano (-CN) or halogens can systematically vary this effect.

Exploring Conformational Space: The sulfonamide bridge allows for considerable rotational flexibility, leading to different spatial arrangements of the two aromatic rings. rsc.org The design of analogs often involves introducing substituents that can influence the preferred conformation through steric hindrance or by forming intramolecular hydrogen bonds. Understanding the molecule's minimum-energy conformations is crucial for predicting its interaction with biological targets. rsc.org

Hydrogen Bonding and Noncovalent Interactions: The sulfonamide group is a critical hydrogen bond donor (N-H) and acceptor (S=O). mdpi.com Analogs can be designed to enhance or alter these interactions. For example, adding hydroxyl or amino groups to the phenyl rings can introduce new hydrogen bonding sites. Computational methods like Hirshfeld surface analysis are employed to study and predict how these changes will affect intermolecular interactions in a solid state or a binding pocket. rsc.org

Systematic Synthesis of this compound Derivatives with Varied Substituents

The synthesis of this compound and its derivatives is typically achieved through a nucleophilic substitution reaction. The most common method involves the condensation of a substituted benzenesulfonyl chloride with a substituted aniline (B41778) in the presence of a base. asianpubs.orgresearchgate.net

The general synthetic scheme proceeds as follows: 4-nitrobenzenesulfonyl chloride is reacted with 2-methoxyaniline (o-anisidine) in an aqueous basic medium, such as sodium carbonate, to yield the target compound. mdpi.com The reaction is typically stirred at room temperature for an extended period to ensure completion. The product precipitates from the solution and can be collected by filtration. mdpi.com

By systematically varying the reactants, a diverse library of derivatives can be generated. Substituents can be introduced on either the benzenesulfonyl chloride component or the aniline component.

| Benzenesulfonyl Chloride Reactant | Aniline Reactant | Resulting Derivative |

|---|---|---|

| 4-Nitrobenzenesulfonyl chloride | 2-Methoxyaniline | This compound |

| 4-Chlorobenzenesulfonyl chloride | 2-Methoxyaniline | N-(2-methoxyphenyl)-4-chlorobenzenesulfonamide |

| 3-Nitrobenzenesulfonyl chloride | 2-Methoxyaniline | N-(2-methoxyphenyl)-3-nitrobenzenesulfonamide |

| 4-Nitrobenzenesulfonyl chloride | Aniline | N-phenyl-4-nitrobenzenesulfonamide |

| 4-Nitrobenzenesulfonyl chloride | 4-Methoxyaniline | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide |

Theoretical and Mechanistic Insights from Structure-Activity Correlations

Theoretical and computational studies provide profound insights into the structure-activity relationships of this compound and its analogs. These methods allow for the detailed examination of molecular properties that are difficult to probe experimentally. rsc.org

Analysis of Noncovalent Interactions: The Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are powerful tools for characterizing and quantifying noncovalent interactions. rsc.org These analyses can reveal the strength and nature of hydrogen bonds and other weaker contacts that govern crystal packing and molecular recognition. rsc.org For example, these methods can distinguish the roles of N-H···O=S hydrogen bonds versus other interactions in the crystal lattice. rsc.orgmdpi.com

Molecular Electrostatic Potential (MEP) Surface: MEP calculations help visualize the electron density distribution and identify electron-rich and electron-poor regions of the molecule. rsc.orgmdpi.com This is crucial for understanding where the molecule is likely to engage in electrostatic interactions. The MEP surface can identify the most probable hydrogen bond donors and acceptors, providing a mechanistic basis for the observed intermolecular interactions. rsc.org

These theoretical approaches allow researchers to build predictive models that correlate specific structural features (e.g., the presence of a particular substituent) with changes in molecular conformation and interaction potential, which are often linked to biological activity.

Impact of Substituent Effects on Conformation and Electronic Properties

Substituents introduced onto the aromatic rings of this compound have a significant impact on both its three-dimensional conformation and its electronic landscape.

The conformation of sulfonamides is largely defined by the torsion angles around the C-S-N-C bridge. mdpi.comresearchgate.net While bond lengths and angles within the rings are relatively stable, the orientation of the two phenyl rings with respect to each other can vary significantly. mdpi.com The introduction of bulky substituents can sterically hinder rotation around the S-N bond, favoring certain conformations over others.

Electronically, substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). mdpi.com

Electron-Withdrawing Groups (EWGs): The parent compound contains a strong EWG, the nitro (-NO₂) group. Other EWGs include halogens (-F, -Cl, -Br) and cyano (-CN) groups. These groups decrease the electron density on the aromatic ring to which they are attached. This can affect the acidity of the sulfonamide N-H proton and the strength of its hydrogen bonds. mdpi.comrsc.org

Electron-Donating Groups (EDGs): The methoxy (B1213986) (-OCH₃) group on the second ring is an EDG. Other EDGs include alkyl (-CH₃) and amino (-NH₂) groups. These groups increase the electron density on their respective aromatic ring.

| Substituent Group | Classification | Potential Impact on Electronic Properties | Potential Impact on Conformation |

|---|---|---|---|

| -NO₂ (Nitro) | Strong EWG | Strongly decreases electron density on the phenyl ring. | Can participate in intermolecular interactions, influencing packing. |

| -Cl (Chloro) | EWG | Decreases electron density via induction. | Moderate steric bulk may influence ring orientation. |

| -OCH₃ (Methoxy) | EDG | Increases electron density via resonance. | Can act as a hydrogen bond acceptor; moderate steric influence. mdpi.com |

| -CH₃ (Methyl) | EDG | Weakly increases electron density via induction. | Adds steric bulk, potentially restricting rotation. |

| -NH₂ (Amino) | Strong EDG | Strongly increases electron density via resonance. | Can act as a hydrogen bond donor. rsc.org |

Future Directions and Research Perspectives for N 2 Methoxyphenyl 4 Nitrobenzenesulfonamide

Emerging Synthetic Methodologies for N-(2-methoxyphenyl)-4-nitrobenzenesulfonamide and its Derivatives

The synthesis of sulfonamides, a cornerstone of medicinal and materials chemistry, is continually evolving. ajchem-b.com Future research on this compound will likely leverage cutting-edge synthetic strategies to improve efficiency, sustainability, and access to novel derivatives. researchgate.net

Photoredox and Copper Co-Catalysis: A promising frontier is the use of synergetic photoredox and copper catalysis. acs.orgthieme-connect.com This method allows for the direct synthesis of sulfonamides from readily available amines, aryl radical precursors, and a sulfur dioxide source under mild conditions, such as room temperature and exposure to air. acs.org Applying this to this compound could offer a more energy-efficient pathway and tolerate a broader range of functional groups for creating diverse analogs.

C–H Functionalization: Direct functionalization of unactivated C(sp3)−H and C(sp2)−H bonds represents a paradigm shift in organic synthesis, offering a more atom-economical approach to building molecular complexity. nih.govrsc.org Research into rhodium(III)-catalyzed C–H activation could enable the site-selective introduction of new functional groups onto the aromatic rings of this compound. rsc.org This strategy could be employed for late-stage modification, rapidly generating libraries of derivatives from the core structure. researchgate.net Metal-free C(sp3)–H functionalization protocols are also emerging, providing sustainable alternatives. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control over traditional batch methods. acs.orgrsc.org Implementing a flow-based synthesis for this compound and its precursors, such as sulfonyl chlorides, could lead to higher yields, improved purity, and safer handling of highly exothermic reactions. rsc.orgresearchgate.net Fully automated flow systems have already been developed for creating secondary sulfonamide libraries, a strategy that could be adapted for this compound. acs.org

Table 1: Comparison of Synthetic Methodologies for Sulfonamides

| Methodology | Description | Potential Advantages for this compound | Key Challenges |

|---|---|---|---|

| Traditional Synthesis | Reaction of a sulfonyl chloride with an amine in the presence of a base. frontiersrj.com | Well-established and widely understood. | Often requires harsh conditions and handling of unstable sulfonyl chlorides. frontiersrj.comrsc.org |

| Photoredox/Copper Catalysis | Three-component coupling of amines, aryl radical precursors, and an SO2 source using light and copper. acs.org | Mild reaction conditions, high functional group tolerance, single-step process. acs.orgthieme-connect.com | Requires specialized photocatalytic equipment. |

| C–H Functionalization | Direct, site-selective introduction of functional groups onto C-H bonds, often using transition metal catalysts. rsc.orgresearchgate.net | High atom economy, enables late-stage modification of complex molecules. nih.govresearchgate.net | Achieving precise regioselectivity can be challenging. researchgate.net |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch, allowing for precise control. acs.orggoogle.com | Enhanced safety, scalability, improved yield and purity, potential for automation. acs.orgrsc.orgacs.org | Initial setup costs and optimization of flow parameters. |

Advanced Computational Approaches in Understanding this compound Behavior

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational methods can offer deep insights into its electronic structure, reactivity, and potential biological interactions.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the fundamental properties of this compound. This includes optimizing its molecular geometry, calculating its HOMO-LUMO energy gap to understand its electronic transitions, and predicting its vibrational spectra. nih.gov Such studies can elucidate the molecule's stability, reactivity, and photophysical properties, which is crucial for designing new materials or probes.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR models can be developed to predict their potential efficacy as, for instance, enzyme inhibitors or antidiabetic agents. medwinpublishers.com By correlating molecular descriptors (e.g., topological and quantum chemical indices) with activity, these models can guide the design of more potent derivatives. researchgate.netmdpi.com

Molecular Docking and Dynamics: To explore potential biological applications, molecular docking simulations can predict the binding mode and affinity of this compound and its analogs to the active sites of target proteins. researchgate.net Following docking, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, assessing its stability and the key interactions over time. This dual approach is invaluable for rational drug design.

Table 2: Summary of Advanced Computational Approaches

| Computational Method | Application to this compound | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and vibrational frequencies. nih.gov | Insights into molecular stability, reactivity, and spectroscopic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between structural features of derivatives and their biological activity. nih.govresearchgate.net | Prediction of the activity of novel analogs, guiding synthetic efforts. medwinpublishers.com |

| Molecular Docking | Predicting the preferred orientation and binding affinity of the molecule within a target protein's active site. researchgate.net | Identification of potential biological targets and key binding interactions. |

| Molecular Dynamics (MD) Simulations | Simulating the movement of the molecule and its complex with a biological target over time. | Assessment of binding stability and conformational changes. |

Exploration of Novel Biological Targets and Mechanistic Pathways for this compound Analogs

The sulfonamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of FDA-approved drugs. nih.gov This history suggests that derivatives of this compound could be designed to interact with various biological targets.

Enzyme Inhibition: Sulfonamides are well-known inhibitors of several enzyme classes. nih.gov A primary area of future research would be to screen this compound analogs against enzymes like carbonic anhydrases, which are targets for treating glaucoma and certain cancers. researchgate.nettandfonline.com Another key target is dihydropteroate (B1496061) synthase (DHPS) in the bacterial folic acid synthesis pathway, the classical target of antibacterial sulfa drugs. wikipedia.orgdrugbank.combiorxiv.org Investigating inhibition of proteases, such as matrix metalloproteinases (MMPs), could also open therapeutic avenues in inflammation or oncology. nih.govnih.gov

Mechanistic Studies: A crucial aspect of developing new therapeutic agents is understanding their mechanism of action. quora.com For any analog showing promising biological activity, detailed mechanistic studies would be essential. This could involve identifying the specific binding site on a target enzyme, determining the mode of inhibition (e.g., competitive, non-competitive), and elucidating how this inhibition affects cellular pathways. nih.govyoutube.com For instance, if an analog targets DHPS, its action would involve competing with the natural substrate, p-aminobenzoic acid (PABA), to disrupt folate synthesis, thereby inhibiting bacterial replication. nih.govlibretexts.org

Table 3: Potential Biological Targets for Sulfonamide Analogs

| Target Class | Specific Example(s) | Therapeutic Area | Potential Mechanism of Action |

|---|---|---|---|

| Metalloenzymes | Carbonic Anhydrases (CAs). tandfonline.com | Glaucoma, Epilepsy, Cancer. researchgate.netmdpi.com | Inhibition of CO2 hydration, leading to altered pH and ion transport. tandfonline.com |

| Bacterial Enzymes | Dihydropteroate Synthase (DHPS). biorxiv.org | Bacterial Infections. ajchem-b.com | Competitive inhibition of PABA, blocking folic acid synthesis. wikipedia.orgdrugbank.com |